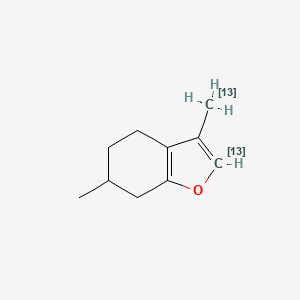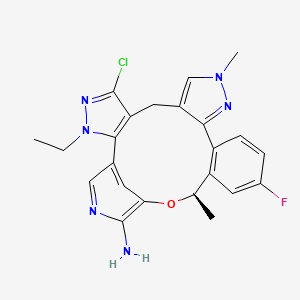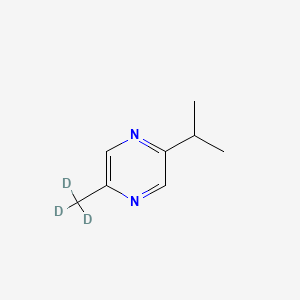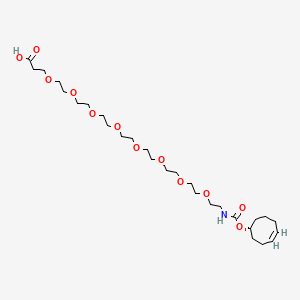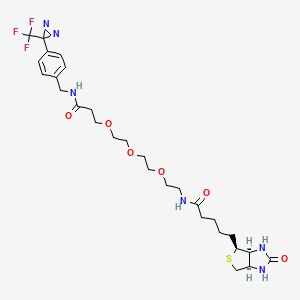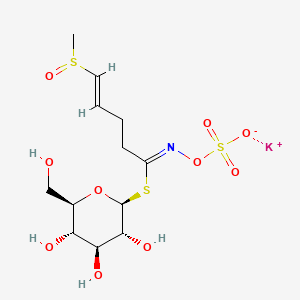
EP300/Cbp-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EP300/Cbp-IN-2 is a small molecule inhibitor that targets the bromodomains of the E1A-associated protein p300 (EP300) and the CREB-binding protein (CBP). These proteins are histone acetyltransferases that play crucial roles in regulating gene expression by acetylating histones and other proteins. This compound has shown potential in preclinical studies for its ability to inhibit the activity of these proteins, making it a promising candidate for cancer therapy .
Preparation Methods
The preparation of EP300/Cbp-IN-2 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput fragment docking to identify a bromodomain inhibitor featuring a 3-methyl-cinnoline acetyl-lysine mimic. This inhibitor is then used to develop a proteolysis-targeting chimera (PROTAC) compound that selectively targets EP300 and CBP for degradation . Industrial production methods for this compound are still under development, but they typically involve optimizing the synthetic route for large-scale production while ensuring high purity and yield.
Chemical Reactions Analysis
EP300/Cbp-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EP300/Cbp-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of EP300 and CBP in gene regulation and chromatin remodeling.
Biology: It helps in understanding the molecular mechanisms of EP300 and CBP in various biological processes, such as cell differentiation and proliferation.
Medicine: this compound has shown potential in preclinical studies for treating cancers that are dependent on EP300 and CBP activity.
Mechanism of Action
EP300/Cbp-IN-2 exerts its effects by inhibiting the bromodomains of EP300 and CBP, which are essential for their histone acetyltransferase activity. By binding to these bromodomains, this compound prevents the acetylation of histones and other proteins, leading to changes in gene expression and chromatin structure. This inhibition disrupts the recruitment of transcription factors and other co-activators to gene promoters and enhancers, ultimately affecting cellular processes such as proliferation and differentiation .
Comparison with Similar Compounds
EP300/Cbp-IN-2 is unique in its high selectivity and potency for EP300 and CBP bromodomains. Similar compounds include:
JQAD1: A PROTAC degrader that selectively targets EP300 for degradation.
dCE-2: A structurally novel PROTAC targeting both CBP and EP300, developed using structure-based design.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out for its balanced activity against both EP300 and CBP, making it a versatile tool for research and potential therapeutic use.
Properties
Molecular Formula |
C30H32F2N4O3 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(trideuteriomethoxy)cyclohexyl]benzimidazol-2-yl]piperidin-2-one |
InChI |
InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1/i3D3 |
InChI Key |
SKDNDJWEBPQKCS-QGERWLBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCCC(=O)N5C6=CC(=C(C=C6)F)F |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


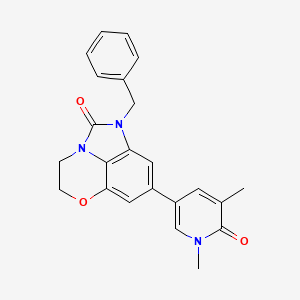

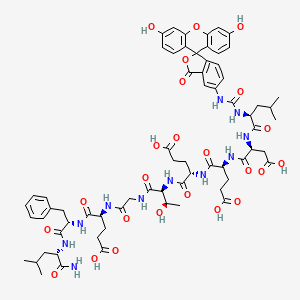
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
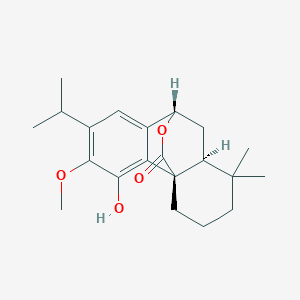
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
